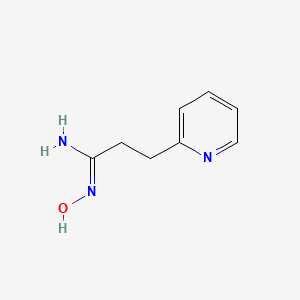
N'-hydroxy-3-(pyridin-2-yl)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-3-(pyridin-2-yl)propanimidamide is a chemical compound with the molecular formula C8H11N3O. It is a heterocyclic building block that has garnered interest in various fields of scientific research due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-(pyridin-2-yl)propanimidamide can be achieved through several methods. One common approach involves the reaction of nitrostyrenes with 2-aminopyridines to form N-(pyridin-2-yl)iminonitriles as intermediates. These intermediates are then transformed into the desired imidates under ambient conditions using heterogeneous Lewis acid catalysis in the presence of aluminum oxide (Al2O3) and cesium carbonate (Cs2CO3) in alcoholic media .
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-3-(pyridin-2-yl)propanimidamide are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-(pyridin-2-yl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various Lewis acids. The reaction conditions often involve mild temperatures and metal-free environments .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of N’-hydroxy-3-(pyridin-2-yl)propanimidamide can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N’-hydroxy-3-(pyridin-2-yl)propanimidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N’-hydroxy-3-(pyridin-2-yl)propanimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have comparable chemical properties.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in similar applications.
Uniqueness
N’-hydroxy-3-(pyridin-2-yl)propanimidamide is unique due to its specific functional groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specialized research and industrial applications .
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N'-hydroxy-3-pyridin-2-ylpropanimidamide |
InChI |
InChI=1S/C8H11N3O/c9-8(11-12)5-4-7-3-1-2-6-10-7/h1-3,6,12H,4-5H2,(H2,9,11) |
InChI Key |
QPGSOJVVCSODJX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)CC/C(=N/O)/N |
Canonical SMILES |
C1=CC=NC(=C1)CCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




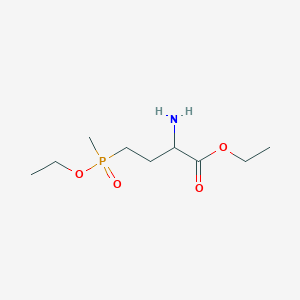
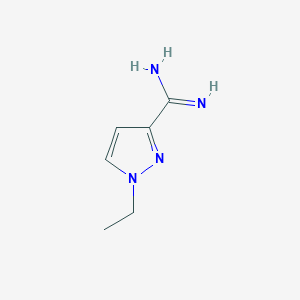
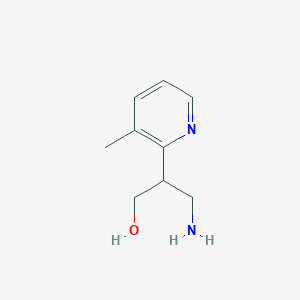
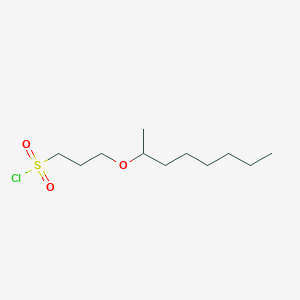

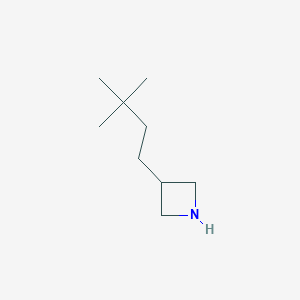
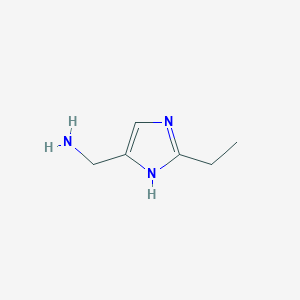
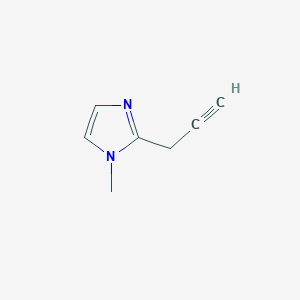
![[3-(Methylamino)tetrahydropyran-3-yl]methanol](/img/structure/B13622416.png)
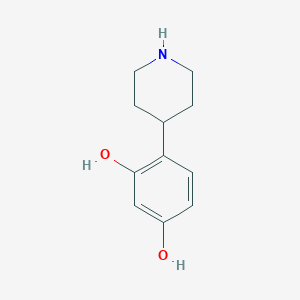
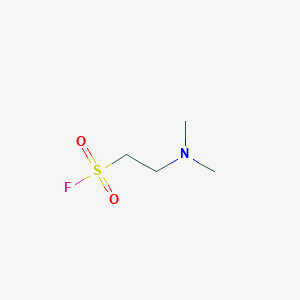
![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)
